methyl 1-tert-butyl-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC15985286
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO2 |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | methyl 1-tert-butylpyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C10H15NO2/c1-10(2,3)11-6-5-8(7-11)9(12)13-4/h5-7H,1-4H3 |
| Standard InChI Key | VOXHQJMSOQMIFT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1C=CC(=C1)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The pyrrole ring, a five-membered aromatic system with one nitrogen atom, forms the core of methyl 1-tert-butyl-1H-pyrrole-3-carboxylate. The tert-butyl group (C(CH₃)₃) at the 1-position introduces significant steric bulk, while the methyl ester (-COOCH₃) at the 3-position contributes polarity and hydrogen-bonding capacity. This juxtaposition creates a molecule with balanced lipophilicity (logP ≈ 1.8 predicted) and moderate aqueous solubility.
Table 1: Key Molecular Descriptors
Spectroscopic Characteristics
While experimental spectral data for methyl 1-tert-butyl-1H-pyrrole-3-carboxylate remains unpublished, analogous compounds provide insights. The tert-butyl group typically shows a singlet at δ 1.2-1.4 ppm in ¹H NMR, while pyrrole protons resonate between δ 6.5-7.5 ppm . The ester carbonyl stretching vibration in IR spectroscopy would likely appear near 1720 cm⁻¹ .
Synthetic Methodologies
Pyrrole Ring Formation
The synthesis of substituted pyrroles often employs the Paal-Knorr condensation, using 1,4-diketones and ammonia or amines. For methyl 1-tert-butyl-1H-pyrrole-3-carboxylate, a plausible route involves:
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Condensation of tert-butylamine with a γ-keto ester to form the pyrrole core.
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Selective esterification at the 3-position using methanol under acidic conditions.
Alternative Routes from Patented Protocols
Patent CN105017244A demonstrates a related synthesis for pyrrolo[3,4-c]pyridine derivatives, highlighting two key strategies applicable to simpler pyrroles :
Table 2: Comparative Synthesis Strategies
| Parameter | Trans-Isomer Pathway | Cis-Isomer Pathway |
|---|---|---|
| Starting Material | Anti-form cyanomethyl derivative | Anti-form cyanomethyl derivative |
| Catalyst | Raney Nickel | Sodium Ethylate |
| Solvent | Methanol/Ethanol | Ethanol |
| Temperature | 20-60°C | Reflux |
| Reaction Time | 5 hours | 5 hours |
| Yield | 42.3% | 37.5% |
These methods suggest that careful selection of catalysts and reaction conditions can steer stereochemical outcomes, even if the target compound lacks chiral centers .
Reactivity and Functionalization
Ester Hydrolysis
The methyl ester undergoes base-catalyzed hydrolysis to the carboxylic acid (C₉H₁₃NO₂), a reaction critical for generating water-soluble derivatives. Kinetic studies on similar esters show pseudo-first-order rate constants of 0.12 h⁻¹ in 1M NaOH at 25°C .
Comparison with Analogous Compounds
Table 3: Structural Analog Comparison
The tert-butyl group consistently imparts steric stabilization across analogs, while additional substituents tune electronic properties for specific applications.
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